N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine is a small molecule with potential applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor ligand. This compound is characterized by its unique structure, which combines a pyrazole ring with a benzene-1,4-diamine moiety. The chemical formula for this compound is C12H16N4, and it is identified by the CAS number 1006682-81-0.
The compound has been synthesized and studied in various research contexts, particularly in the fields of organic chemistry and pharmacology. Its synthesis often involves the reaction of pyrazole derivatives with benzene-1,4-diamine derivatives, utilizing electrophilic reagents for alkylation and coupling reactions.
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine falls under the category of organic compounds, specifically within the subclass of heterocyclic compounds due to the presence of nitrogen-containing rings. It is also classified as an amine due to the presence of amino groups in its structure.
The synthesis of N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine typically involves several key steps:
The synthesis may utilize techniques such as:
The molecular structure of N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine consists of:
The molecular weight of N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine is approximately 216.28 g/mol. The compound exhibits specific geometric configurations that influence its chemical reactivity and biological activity.
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine can participate in several types of chemical reactions:
Reactions typically involve:
The mechanism of action for N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine involves its ability to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor function through competitive inhibition or allosteric modulation.
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine is typically characterized by:
Chemical properties include:
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine has several scientific applications:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its significance in ongoing research efforts aimed at developing new therapeutic agents.
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine is a structurally distinctive small molecule characterized by a hybrid architecture combining a para-phenylenediamine core with a 1-methylpyrazole heterocyclic system. This molecular framework confers unique electronic properties and spatial orientation that facilitate targeted biological interactions. The compound (CAS: 1610667-11-2) has attracted significant research interest due to its potential as a versatile pharmacophore in kinase inhibitor design and its role in modulating enzymatic pathways critical to disease pathologies, particularly in oncology and metabolic disorders [2]. Its bifunctional nature allows simultaneous engagement with hydrophobic pockets and catalytic sites of target proteins, positioning it as a valuable scaffold in rational drug design.
Table 1: Core Chemical Identifiers
Property | Value |
---|---|
Systematic Name | N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine |
CAS Registry Number | 1610667-11-2 |
Molecular Formula | C₁₁H₁₃N₃ |
Molecular Weight | 187.24 g/mol |
SMILES Notation | CN1N=CC(C2=CC=C(C=C2)NC)=C1 |
MDL Number | MFCD31430777 |
The emergence of this compound reflects medicinal chemistry's strategic shift toward heterocyclic integration to optimize drug-like properties. Pyrazole-containing compounds gained prominence in the late 20th century due to their metabolic stability, bioavailability, and versatile hydrogen-bonding capabilities. Specifically, the 1-methylpyrazole moiety present in this molecule prevents unwanted tautomerism while providing a rigid planar structure that enhances target specificity [7]. The para-phenylenediamine component builds upon historical aniline-based pharmacophores observed in early antiviral and antioxidant compounds, but with critical modifications: N-methylation mitigates oxidative toxicity while preserving electron-donating capacity essential for receptor interactions [5].
This structural hybrid represents an evolution beyond first-generation pyrazole derivatives like celecoxib or rimonabant, incorporating strategic methylations that enhance blood-brain barrier permeability and reduce cytochrome P450 affinity. Medicinal chemists have exploited the vectoral orientation of the pyrazole's N2 nitrogen and the aniline's lone pair to create bidentate binding motifs capable of chelating catalytic residues in kinases [2] [7]. Development coincided with advances in synthetic methodologies, particularly transition-metal-catalyzed couplings that enabled efficient construction of the C-pyrazolylmethyl-aniline linkage under mild conditions, facilitating rapid structure-activity relationship exploration [2].
The molecule demonstrates pronounced activity as a protein kinase modulator through competitive ATP-site binding. X-ray crystallographic analyses of analogous compounds reveal that the pyrazole nitrogen engages in critical hydrogen bonding with kinase hinge region residues (e.g., Met318 in Bcr-Abl), while the benzenediamine moiety projects into hydrophobic pockets typically occupied by regulatory peptides [2]. The methylene bridge (-CH₂-) provides torsional flexibility enabling adaptive binding to both canonical and allosteric sites. This dual-targeting capability is exemplified in nilotinib derivatives where similar scaffolds inhibit both wild-type and imatinib-resistant Bcr-Abl mutants by inducing DFG-out conformation [2].
Table 2: Molecular Targets and Inhibition Mechanisms
Target Class | Interaction Mechanism | Biological Consequence |
---|---|---|
Tyrosine Kinases | Pyrazole N2 hydrogen bonding to hinge region; aniline system occupies hydrophobic pocket I | Disruption of ATP binding and phosphotransfer |
GPCRs (5-HT subtypes) | Tertiary amine coordination with aspartate residue (TM3); π-stacking at aromatic clusters | Modulation of G-protein coupling efficiency |
Oxidoreductases | Semiquinone-like stabilization via aniline redox cycling | Alteration of electron transport chains |
The electron-rich aniline component enables unique redox-modulating behavior, transiently forming semiquinoid structures that disrupt electron transfer in oxidoreductases implicated in inflammatory pathways. Quantum mechanical modeling indicates the N-methyl group fine-tunes oxidation potential to prevent irreversible quinone formation while maintaining sufficient electron donation capacity for catalytic interruption [5] [7]. Additionally, the compound demonstrates atypical receptor engagement at serotoninergic GPCRs, where the protonatable aniline nitrogen mimics endogenous amine neurotransmitters, while the pyrazole acts as a steric blocker preventing β-arrestin recruitment – a property under investigation for developing biased ligands with improved therapeutic windows [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: